2-Amino-2-(pyridin-3-yl)ethanol

Physicochemical profiling Regioisomer comparison Drug design

2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9) is a pyridine-based amino alcohol with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. The compound contains a chiral center at the carbon bearing the amino group and is commercially available as a racemic mixture, as well as in enantiopure (R)- and (S)-forms.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 372144-01-9
Cat. No. B1333618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(pyridin-3-yl)ethanol
CAS372144-01-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CO)N
InChIInChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2
InChIKeyRTBSTLCUXKGLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9): Procurement and Technical Specification Guide for Research and Development


2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9) is a pyridine-based amino alcohol with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. The compound contains a chiral center at the carbon bearing the amino group and is commercially available as a racemic mixture, as well as in enantiopure (R)- and (S)-forms . Its structure includes a pyridine ring substituted at the 3-position with a hydroxyethylamine group, providing three potential donor atoms (pyridine nitrogen, amino nitrogen, and hydroxyl oxygen) for coordination chemistry . The compound is primarily utilized as a synthetic intermediate and chiral building block in pharmaceutical research and development.

Why 2-Amino-2-(pyridin-3-yl)ethanol Cannot Be Replaced by Other Amino Alcohols or Pyridine Isomers


Substituting 2-amino-2-(pyridin-3-yl)ethanol with a close analog such as 2-amino-2-(pyridin-2-yl)ethanol or 2-amino-2-(pyridin-4-yl)ethanol introduces quantifiable changes in key physicochemical properties that directly impact synthetic utility, receptor binding, and downstream pharmacological profiles. The position of the pyridine nitrogen relative to the amino alcohol moiety alters the compound's topological polar surface area (TPSA) and calculated lipophilicity (XLogP), which in turn influence membrane permeability and target engagement . Furthermore, the presence of a chiral center makes stereochemistry a critical factor; the (R)- and (S)-enantiomers can exhibit divergent biological activities at specific molecular targets, as demonstrated by their differential interactions with metabotropic glutamate receptors . These differences are not merely theoretical—they translate into measurable variations in synthetic yield, target affinity, and in vivo behavior that render simple interchange of regioisomers or enantiomers scientifically invalid.

Quantitative Differentiation of 2-Amino-2-(pyridin-3-yl)ethanol: Comparative Data for Scientific Selection


Regioisomeric Comparison: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Physicochemical Properties

The 3-pyridyl substitution pattern of 2-amino-2-(pyridin-3-yl)ethanol results in a distinct topological polar surface area (TPSA) of 59.1 Ų and a calculated XLogP of -0.9 . These values differentiate it from the 2-pyridyl isomer, which exhibits a lower computed LogP of -1.08 based on structural analysis [1], and from the 4-pyridyl isomer, which shares a similar TPSA but differs in electronic distribution and hydrogen-bonding geometry due to the altered nitrogen position .

Physicochemical profiling Regioisomer comparison Drug design

Enantioselective Activity at Metabotropic Glutamate Receptor (mGluR)

The (2R)-enantiomer of 2-amino-2-(pyridin-3-yl)ethanol demonstrates measurable interaction with metabotropic glutamate receptors (mGluRs), exhibiting an IC50 value of approximately 18 µM in receptor modulation assays . This stereospecific activity is a consequence of the compound's chiral center, and the (2S)-enantiomer is expected to show a different affinity profile based on established principles of chiral recognition at GPCR binding sites [1]. No comparable IC50 data are publicly available for the 2- or 4-pyridyl regioisomers in this assay system, underscoring the unique activity signature of the (2R)-3-pyridyl compound.

Neuroscience GPCR pharmacology Chiral drug discovery

Coordination Chemistry Potential: Tridentate Chelation Capability

2-Amino-2-(pyridin-3-yl)ethanol possesses three potential donor atoms—the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen—positioned to form stable five- and six-membered chelate rings with transition metals . This tridentate coordination capability is quantitatively distinct from the 2-pyridyl isomer, which can form a more constrained four-membered chelate ring upon metal binding, and from the 4-pyridyl isomer, where the para-positioned nitrogen is less favorably oriented for chelation with the adjacent amino alcohol group [1]. While direct stability constants for specific metal complexes are not publicly reported for the target compound, the structural analysis indicates that the 3-pyridyl substitution pattern offers a unique chelation geometry not available in the 2- or 4-pyridyl analogs.

Coordination chemistry Catalysis Metal complex design

Optimized Use Cases for 2-Amino-2-(pyridin-3-yl)ethanol in Pharmaceutical and Chemical Research


Synthesis of mGluR Modulators for Neuroscience Research

Leverage the documented mGluR activity (IC50 ~ 18 µM) of the (2R)-enantiomer to design novel positive or negative allosteric modulators targeting glutamatergic signaling pathways implicated in anxiety, depression, and neurodegenerative disorders . The compound serves as a validated chiral scaffold for lead optimization programs.

Development of Metal-Organic Catalysts with Defined Coordination Geometry

Utilize the tridentate coordination capability of 2-amino-2-(pyridin-3-yl)ethanol to synthesize transition metal complexes with predictable 5- and 6-membered chelate rings . This unique geometry is advantageous for asymmetric catalysis and the preparation of chiral metal-organic frameworks.

Preparation of Enantiopure Pharmaceutical Intermediates via Chiral Pool Synthesis

Employ the commercially available enantiopure forms of 2-amino-2-(pyridin-3-yl)ethanol as a chiral building block for the asymmetric synthesis of complex APIs and natural product analogs . The defined stereochemistry minimizes the need for costly resolution steps and ensures high enantiomeric excess in downstream products.

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